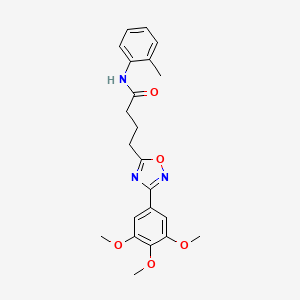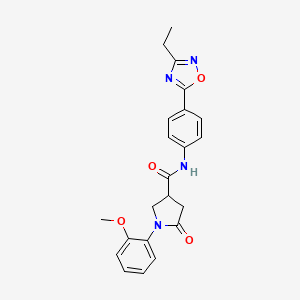
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide, also known as EHPQMP, is a novel compound with potential applications in scientific research. EHPQMP is a quinoline-based derivative that has been synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has potential applications in scientific research due to its ability to modulate various biological targets. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cellular signaling pathways. Inhibition of PKC has been implicated in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been implicated in the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves the inhibition of PKC and AChE. PKC is involved in the regulation of cellular signaling pathways, and its inhibition by this compound can lead to the suppression of cell proliferation and the induction of apoptosis. AChE is involved in the breakdown of acetylcholine, and its inhibition by this compound can lead to the accumulation of acetylcholine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of PKC and AChE in a dose-dependent manner. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, leading to the inhibition of AChE activity and the modulation of PKC activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has several advantages for use in lab experiments. This compound is a novel compound that has not been extensively studied, providing an opportunity for new research. This compound has been synthesized in high purity and high yield, allowing for accurate dosing in experiments. However, this compound also has limitations for use in lab experiments. This compound has not been extensively studied, and its safety profile is not well established. This compound has also not been tested in clinical trials, and its efficacy in treating diseases is not well established.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide. One direction is to further study the mechanism of action of this compound, including its effects on cellular signaling pathways and neurotransmission. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. Additionally, this compound could be modified to improve its potency and selectivity for specific biological targets. Finally, this compound could be used in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves a multi-step process that begins with the reaction of 2-hydroxy-7-methylquinoline with 4-ethoxybenzoyl chloride to form 4-ethoxy-N-(2-hydroxy-7-methylquinolin-3-yl)benzamide. This intermediate is then reacted with propionyl chloride in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-21(25)24(18-8-10-19(11-9-18)27-5-2)14-17-13-16-7-6-15(3)12-20(16)23-22(17)26/h6-13H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNOOFSOCXBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

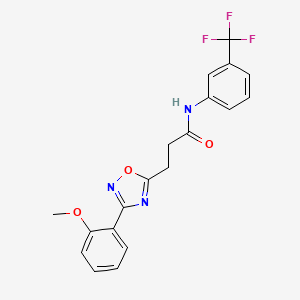



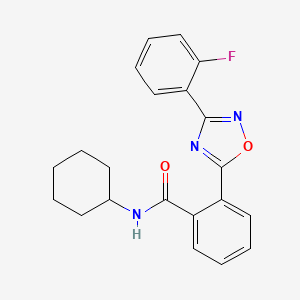

![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
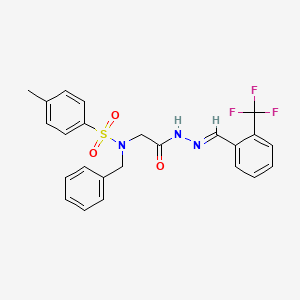

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
